Cas no 149471-91-0 (1H-Benzimidazol-6-ol(9CI))

1H-Benzimidazol-6-ol (9CI) is a heterocyclic organic compound featuring a benzimidazole core substituted with a hydroxyl group at the 6-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic benzimidazole scaffold offers stability and versatility, while the hydroxyl group enhances reactivity for further functionalization. The compound is particularly useful in the development of biologically active molecules, including potential antimicrobial and antitumor agents. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic pathways. Its well-defined structure and synthetic utility make it a preferred choice for specialized organic synthesis.
1H-Benzimidazol-6-ol(9CI) structure
1H-Benzimidazol-6-ol(9CI) structure
Product Name:1H-Benzimidazol-6-ol(9CI)
CAS No:149471-91-0
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD09998714
CID:100217
PubChem ID:3082533
Update Time:2025-08-04

1H-Benzimidazol-6-ol(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-6-ol(9CI)
    • 1H-Benzimidazol-6-ol
    • 1H-BENZO[D]IMIDAZOL-5-OL
    • 149471-91-0
    • Z1042386518
    • C21764
    • W-205690
    • MFCD02241303
    • FT-0764977
    • CHEMBL4551859
    • 6-Hydroxy-1H-benzimidazole
    • EN300-108831
    • 3H-Benzoimidazol-5-ol;1H-Benzo[d]imidazol-5-ol
    • 3H-Benzoimidazol-5-ol
    • MFCD09998714
    • 5-Hydroxy-1H-benzimidazole
    • CS-W001209
    • AMY12070
    • 1H-Benzimidazol-5-ol
    • 5-Hydroxybenzimidazole
    • FD13050
    • 1H-BENZO[D]IMIDAZOL-6-OL
    • CHEBI:137404
    • AKOS006239555
    • KRKSOBREFNTJJY-UHFFFAOYSA-N
    • NS00066855
    • SCHEMBL352025
    • benzimidazol-5-ol
    • AB92482
    • 1H-Benzimidazol-5-ol, AldrichCPR
    • J-517611
    • SY037386
    • CL3532
    • 3H-benzimidazol-5-ol
    • PS-4150
    • AKOS015856357
    • 1H-1,3-benzodiazol-6-ol
    • A849566
    • 1H-Benzoimidazol-5-ol
    • 41292-65-3
    • DTXSID00194276
    • AC-28886
    • 4-PHOSPHONOBUTYRICACID
    • MDL: MFCD09998714
    • Inchi: 1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
    • InChI Key: KRKSOBREFNTJJY-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)NC=N2

Computed Properties

  • Exact Mass: 134.048
  • Monoisotopic Mass: 134.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 48.9A^2

Experimental Properties

  • Density: 1.434
  • Boiling Point: 469.1°Cat760mmHg
  • Flash Point: 237.5°C
  • Refractive Index: 1.76
  • LogP: 1.26850

1H-Benzimidazol-6-ol(9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF14780-100mg
1H-Benzimidazol-6-ol(9CI)
149471-91-0 ≥ 95 % (HPLC)
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A2B Chem LLC
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OTAVAchemicals
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OTAVAchemicals
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Additional information on 1H-Benzimidazol-6-ol(9CI)

1H-Benzimidazol-6-ol (9CI) (CAS No. 149471-91-0): A Comprehensive Overview

1H-Benzimidazol-6-ol (9CI), also known by its CAS number 149471-91-0, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of biological activities. The unique structure and properties of 1H-Benzimidazol-6-ol make it an attractive candidate for various applications, particularly in drug discovery and development.

The molecular formula of 1H-Benzimidazol-6-ol is C8H7N2O, and its molecular weight is 143.16 g/mol. The compound features a benzimidazole core with a hydroxyl group at the 6-position, which imparts specific chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's solubility and reactivity, which are crucial for its biological activity.

In recent years, significant advancements have been made in understanding the biological activities of 1H-Benzimidazol-6-ol. Research has shown that this compound exhibits potent antifungal, antibacterial, and antiviral properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1H-Benzimidazol-6-ol effectively inhibits the growth of several fungal species, including Candida albicans and Aspergillus fumigatus. This makes it a promising candidate for the development of new antifungal agents.

Beyond its antimicrobial properties, 1H-Benzimidazol-6-ol has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. A notable study published in the Cancer Research journal reported that 1H-Benzimidazol-6-ol selectively targets and kills cancer cells while sparing normal cells, suggesting its potential as a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 1H-Benzimidazol-6-ol have also been extensively studied. Research has shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, the compound's low toxicity and high therapeutic index further enhance its potential as a drug candidate.

In the context of drug development, 1H-Benzimidazol-6-ol has been evaluated in preclinical studies for its safety and efficacy. Preclinical trials have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant side effects. These findings support the advancement of 1H-Benzimidazol-6-ol into clinical trials for further evaluation.

The structural modifications of 1H-Benzimidazol-6-ol have also been explored to enhance its biological activities and pharmacological properties. For example, substituting different functional groups at various positions on the benzimidazole ring can lead to compounds with improved potency and selectivity. These structural modifications are crucial for optimizing the compound's therapeutic potential.

In conclusion, 1H-Benzimidazol-6-ol (9CI), with its CAS number 149471-91-0, is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for the development of new drugs targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties, further solidifying its importance in the field.

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